

An In-depth Technical Guide to the X-press Epitope Sequence

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Compound of Interest					
Compound Name:	X-press Tag Peptide				
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For researchers, scientists, and drug development professionals, the ability to accurately detect, purify, and analyze proteins of interest is paramount. Epitope tagging is a powerful and widely used technique that facilitates these processes by fusing a recognizable amino acid sequence, the epitope tag, to a target protein. This guide provides a comprehensive overview of the X-press epitope tag, a versatile tool in protein science.

The X-press Epitope Tag: Core Characteristics

The X-press epitope is a short, hydrophilic octapeptide derived from the bacteriophage T7 gene 10 protein.[1] Its sequence is well-defined and recognized by a specific monoclonal antibody, enabling a range of immunodetection and purification applications.

Amino Acid Sequence: D-L-Y-D-D-D-K

Often, the X-press tag is incorporated into a larger N-terminal leader peptide that includes a polyhistidine (6xHis) sequence for affinity purification on metal-chelate resins and an enterokinase cleavage site for subsequent removal of the tag, yielding the native protein.[1][2] [3]

Physicochemical Properties

Understanding the physical and chemical properties of the X-press tag is crucial for its effective implementation in experimental workflows.



Property	Value	Source
Amino Acid Sequence	DLYDDDDK	[1]
Molecular Weight	997.96 Da	
Chemical Formula	C41H59N9O20	-
Solubility in DMSO	≥99.8 mg/mL (with gentle warming)	-
Solubility in Water	≥50 mg/mL (with ultrasonic treatment)	-
Insolubility	Ethanol	-

Comparative Analysis with Other Common Epitope Tags

The selection of an epitope tag is a critical decision in experimental design. The choice often depends on the specific application, the expression system, and the biochemical properties of the protein of interest. While specific quantitative performance data for the X-press tag is not readily available in the literature, a qualitative comparison with other popular tags like FLAG, HA, and Myc highlights its advantages.



Epitope Tag	Sequence	Size (Amino Acids)	Antibody Binding Affinity (Kd)	Key Features & Consideration s
X-press	DLYDDDDK	8	Not available in cited literature	Often combined with a His-tag for dual purification/detection strategies.
FLAG	DYKDDDDK	8	~0.76 nM to 0.21 nM (for 3xFLAG)	Highly specific antibody available; can be sensitive to tyrosine sulfation.
НА	YPYDVPDYA	9	Not specified, but generally high affinity	Widely used; can be cleaved by caspases, making it unsuitable for apoptosis studies.
Мус	EQKLISEEDL	10	Not specified, but generally high affinity	A well- established tag with reliable antibodies.

Experimental Applications and Protocols

The X-press epitope tag is a versatile tool for a variety of molecular biology techniques. Its utility spans from initial protein detection to complex protein-protein interaction studies.

Protein Purification



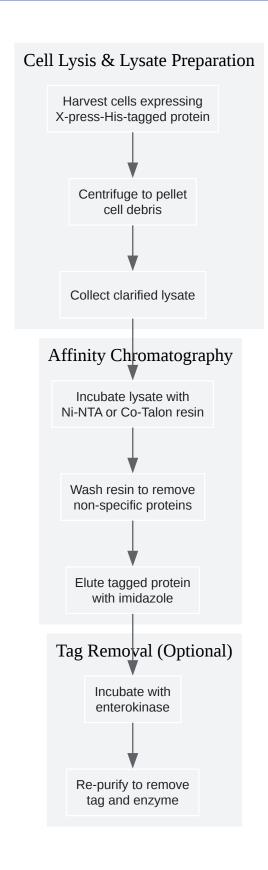




The presence of a polyhistidine sequence alongside the X-press epitope allows for efficient purification of recombinant proteins using immobilized metal affinity chromatography (IMAC).

Experimental Workflow for Protein Purification:





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Workflow for the purification of an X-press-His-tagged protein.



Western Blotting

Western blotting is a fundamental technique for detecting the presence and size of a specific protein in a complex mixture. The anti-Xpress antibody provides a highly specific means of identifying the tagged protein.

Detailed Protocol for Western Blotting:

- Protein Separation: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the anti-Xpress monoclonal antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at the appropriate dilution in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as described in step 4.
- Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and visualize the signal using X-ray film or a digital imaging system.

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate a specific protein and its binding partners from a cell lysate.

Detailed Protocol for Immunoprecipitation:



- Cell Lysis: Lyse cells expressing the X-press-tagged protein in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Pre-clearing: (Optional) Incubate the lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
- Immunoprecipitation: Add the anti-Xpress antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer for subsequent analysis by Western blotting or mass spectrometry.

Immunofluorescence (IF)

Immunofluorescence allows for the visualization of the subcellular localization of a protein within fixed cells.

Detailed Protocol for Immunofluorescence:

- Cell Culture and Fixation: Grow cells expressing the X-press-tagged protein on coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
- Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 30-60 minutes.
- Primary Antibody Incubation: Incubate the cells with the anti-Xpress antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.



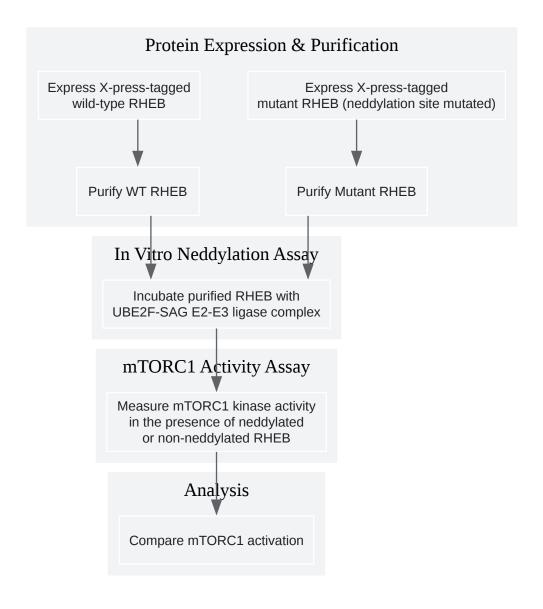
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) in the dark for 1 hour at room temperature.
- Washing and Mounting: Wash the cells three times with PBS, with the second wash containing a nuclear counterstain like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.

Application in Signaling Pathway Analysis: The mTORC1 Pathway

The X-press tag has been utilized in studies of complex signaling pathways, such as the mTORC1 pathway, which is a central regulator of cell growth and metabolism. For instance, it can be used to study post-translational modifications like neddylation.

In a hypothetical study investigating the role of neddylation on the small GTPase RHEB and its subsequent effect on mTORC1 activity, the X-press tag could be employed to express and purify different forms of RHEB.





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Conceptual workflow for studying the effect of RHEB neddylation on mTORC1 activity using the X-press tag.

Conclusion

The X-press epitope tag is a robust and versatile tool for protein research. Its well-characterized sequence and the availability of a specific monoclonal antibody make it suitable for a wide range of applications, including protein purification, Western blotting, immunoprecipitation, and immunofluorescence. When combined with a polyhistidine tag and a protease cleavage site, it offers a comprehensive solution for the expression, purification, and



analysis of recombinant proteins. For researchers and drug development professionals, a thorough understanding of the X-press tag's properties and applications is essential for designing and executing successful experiments in the complex landscape of protein science.

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